({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid
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Overview
Description
({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid: is an organic compound that features a furan ring, an imine group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid typically involves the condensation of furan-2-carbaldehyde with aminooxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Aminooxyacetic acid derivatives.
Substitution: Substituted furan compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and imine group allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of ({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid.
Aminooxyacetic acid: Another precursor used in the synthesis.
Furan derivatives: Compounds with similar furan ring structures but different functional groups.
Uniqueness:
Structural Features: The combination of a furan ring, imine group, and acetic acid moiety is unique to this compound, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-furan-2-ylmethylideneamino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-7(10)5-12-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFTUGAAUCSKJ-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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